(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate (R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286209-36-6
VCID: VC5740743
InChI: InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.303

(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate

CAS No.: 1286209-36-6

Cat. No.: VC5740743

Molecular Formula: C17H25BrN2O2

Molecular Weight: 369.303

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate - 1286209-36-6

Specification

CAS No. 1286209-36-6
Molecular Formula C17H25BrN2O2
Molecular Weight 369.303
IUPAC Name tert-butyl (3R)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1
Standard InChI Key WLTNTLZNFINQER-OAHLLOKOSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

The compound’s molecular architecture combines a piperidine ring with a 4-bromophenylmethylamino side chain and a tert-butoxycarbonyl (Boc) protecting group. The (R)-configuration at the stereogenic center ensures specific three-dimensional interactions in biological systems.

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₄BrN₂O₂
Molecular Weight369.3 g/mol
CAS Number887584-43-2
IUPAC Nametert-butyl (3R)-3-[[(4-bromophenyl)methyl]amino]piperidine-1-carboxylate
SolubilitySoluble in DMSO, dichloromethane
Storage Conditions2–8°C under inert atmosphere

The Boc group enhances stability during synthetic processes, while the bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions .

Stereochemical Considerations

The (R)-configuration is critical for its biological activity, as enantiomeric purity often dictates binding affinity to molecular targets. X-ray crystallography and chiral HPLC analyses confirm the absolute configuration, ensuring reproducibility in pharmacological studies .

Synthetic Routes and Optimization

The synthesis of (R)-tert-Butyl 3-[(4-bromophenyl)methyl]aminopiperidine-1-carboxylate involves multi-step organic transformations, emphasizing stereocontrol and regioselectivity.

Key Synthetic Steps

  • Piperidine Ring Formation: Cyclization of a δ-amino alcohol precursor under acidic conditions yields the piperidine core.

  • Bromophenyl Introduction: Nucleophilic substitution between 4-bromobenzyl bromide and the piperidine amine group installs the aryl moiety .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) protects the secondary amine, ensuring stability during subsequent reactions .

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and environmental sustainability:

  • Continuous Flow Reactors: Enhance reaction control and reduce waste.

  • Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve high enantiomeric excess (ee > 98%) .

Applications in Pharmaceutical Research

This compound serves as a key intermediate in developing poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which target BRCA-mutant cancers .

Role in PARP Inhibitor Synthesis

  • Mechanistic Insight: The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling attachment of pharmacophores critical for PARP-1/2 inhibition .

  • Structure-Activity Relationship (SAR): Modifications to the piperidine ring’s substituents modulate drug potency and selectivity. For example, replacing bromine with electron-withdrawing groups enhances target binding .

Analytical Characterization

Advanced techniques validate the compound’s identity and purity:

TechniqueApplication
HPLC-MSPurity assessment (>99.5%)
¹H/¹³C NMRStructural elucidation
Chiral SFCEnantiomeric excess determination
X-ray DiffractionCrystal structure confirmation

Residual solvent analysis (e.g., GC-FID) ensures compliance with International Council for Harmonisation (ICH) guidelines .

Challenges and Future Directions

While the compound’s synthetic utility is well-established, challenges remain:

  • Scale-Up Limitations: Low yields in asymmetric synthesis steps necessitate improved catalytic systems.

  • Toxicological Profiling: Metabolite identification and in vivo safety studies are required for clinical translation.

Ongoing research explores its use in radiopharmaceuticals, leveraging bromine-76 isotopes for positron emission tomography (PET) imaging .

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